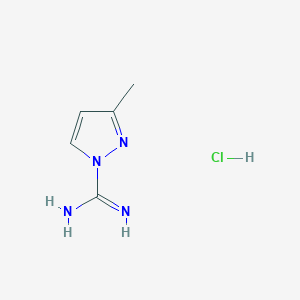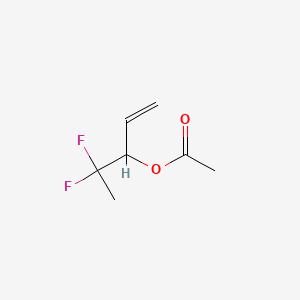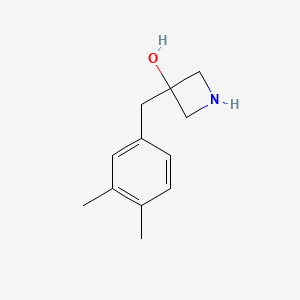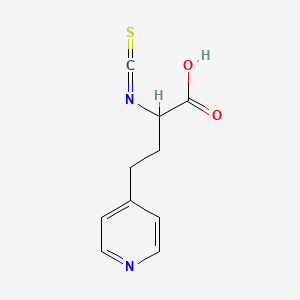![molecular formula C14H17F2NO4 B13555177 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and two fluorine atoms on the hexanoic acid chain. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Introduction of Fluorine Atoms: The protected amino acid is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). This step introduces the fluorine atoms at the desired positions on the hexanoic acid chain.
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation in the presence of a palladium catalyst or by treatment with a strong acid like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated derivatives.
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes. The compound can act as a substrate for enzymes, leading to the formation of biologically active products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of fluorinated pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C14H17F2NO4 |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
5,5-difluoro-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(15,16)8-7-11(12(18)19)17-13(20)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
DEUVNDFOZPLKJC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)





![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)

